![molecular formula C13H21NO5 B2805032 1-({[(Tert-butoxy)carbonyl]amino}methyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2228153-42-0](/img/structure/B2805032.png)
1-({[(Tert-butoxy)carbonyl]amino}methyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
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Overview
Description
This compound is a complex organic molecule that contains a bicyclic structure and a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis, particularly for amines .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular formula of this compound is C13H21NO5 . It contains a bicyclic structure, a carbonyl group, and a tert-butoxycarbonyl group .Chemical Reactions Analysis
The Boc group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles .Physical And Chemical Properties Analysis
The molecular weight of the compound is 271.31 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved information.Scientific Research Applications
Chiral Separation for Green Manufacturing
This compound plays a significant role in the chiral separation of certain substances. For instance, it has been used to separate chiral (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid from its mixed isomers . This process is crucial for the green manufacturing of the anti-HCV drug Velpatasvir .
Synthesis of Racemic Derivatives
The compound is used in the synthesis of racemic derivatives. For example, it has been used in the synthesis of racemic 2-(tert-Butoxycarbon-ylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid . This derivative is a new derivative of β-(1,2,4-Triazol-1-yl)alanine .
Intermediate in Drug Manufacturing
The compound serves as an important intermediate in the manufacturing of certain drugs. As mentioned earlier, it is used in the production of the anti-HCV drug Velpatasvir .
Research in Organic Chemistry
This compound is also used in various research studies in the field of organic chemistry . Its unique structure and properties make it a subject of interest for researchers.
Biochemical Research
In biochemical research, this compound can be used to study the properties and behaviors of similar biochemical compounds .
Environmental Studies
The compound can also be used in environmental studies, particularly in the study of green manufacturing processes .
Mechanism of Action
Safety and Hazards
Future Directions
While specific future directions for this compound are not mentioned in the retrieved information, the use of Boc-protected amines in organic synthesis is a well-established field with ongoing research . The development of new synthetic methods and applications in the synthesis of complex molecules could be potential future directions.
properties
IUPAC Name |
3-methyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-8-13(9(15)16)5-12(6-13,18-8)7-14-10(17)19-11(2,3)4/h8H,5-7H2,1-4H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJWZGQVBNAPLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(CC(C2)(O1)CNC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-({[(Tert-butoxy)carbonyl]amino}methyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
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